1-(2-Methylquinolin-6-yl)ethanone
Overview
Description
1-(2-Methylquinolin-6-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been extensively studied for their therapeutic potential .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . These include pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
The compound’s molecular weight is 18523 , which is within the optimal range for drug-like molecules and may suggest good bioavailability
Result of Action
Given the wide range of biological activities of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylquinolin-6-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . Another approach includes the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt, avoiding the use of highly toxic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylquinolin-6-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 1-(2-Methylquinolin-6-yl)ethanone, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and ethanone moiety at the 6-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
IUPAC Name |
1-(2-methylquinolin-6-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYXRRYHRPACD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.